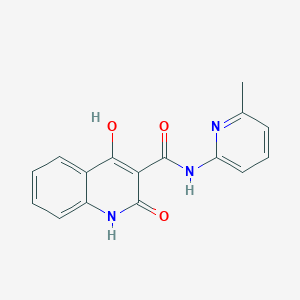

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Molecular Formula: C₁₉H₁₇N₃O₃ Monoisotopic Mass: 337.1426 g/mol Structural Features: This compound belongs to the 4-hydroxy-2-quinolone carboxamide family, characterized by a dihydroquinoline core substituted with a 6-methylpyridin-2-yl group at the N-position and a hydroxy-oxo moiety at positions 4 and 2, respectively.

Properties

IUPAC Name |

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIGOPIENLWFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the desired compound. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the carbonyl group can produce a quinoline alcohol .

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity: Research indicates that derivatives of this compound possess significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use in developing new antibiotics .

- Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, making it a potential lead compound for anticancer drug development .

- Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory diseases .

Agricultural Chemistry

The compound has also been evaluated for its phytotoxic properties:

- Herbicidal Activity: Studies have indicated that this compound and its derivatives exhibit selective herbicidal activity against certain weed species while being less harmful to crops. This selectivity is crucial for developing environmentally friendly herbicides .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >128 |

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell function and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Structural Comparisons

- Substituent Effects : Pyridinyl and benzothiazolyl groups (e.g., in and ) introduce planar aromatic systems, favoring π-π stacking interactions. In contrast, bulky substituents like 2-methylcyclohexyl (Compound 3i) may enhance membrane permeability .

- Tautomerism: The 2-oxo-4-hydroxy tautomer observed in the benzothiazolyl derivative () stabilizes the enolic form, which could influence receptor binding compared to keto-enol equilibria in other analogs.

Pharmacological and Physicochemical Properties

- Bioactivity : Pyridinyl-substituted derivatives (e.g., ) are hypothesized to target kinase enzymes due to their structural mimicry of ATP-binding motifs. In contrast, benzothiazolyl analogs () show promise in antimicrobial applications.

- Solubility and Stability : The 6-methylpyridin-2-yl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in Compound 3q) .

Biological Activity

4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. Key steps include:

- Formation of the Dihydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Carboxamide Group : This is generally done through acylation reactions using reagents such as acetic anhydride or acetyl chloride.

- Incorporation of the Pyridine Moiety : This involves nucleophilic substitution reactions where the pyridine derivatives are introduced into the structure.

Antimicrobial Activity

Research has indicated that compounds related to 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds showed potent activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to mg/mL, indicating their effectiveness compared to standard antibiotics .

Antiviral Activity

The compound also demonstrates potential antiviral activity. For instance, derivatives of 4-hydroxyquinoline have been shown to inhibit HIV replication in vitro. In one study, synthesized compounds were evaluated for their ability to block the integrase process and inhibit HIV-1 replication. Although moderate antibacterial activity was observed, no significant anti-HIV activity was noted at concentrations below 100 µM .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| 4-Hydroxy-N-(6-methylpyridin-2-yl)-carboxamide | Antibacterial | ||

| 4-Hydroxyquinoline Derivative | Antiviral | N/A | |

| Novel N'-arylidene Derivative | Anti-HIV | N/A |

The mechanism by which 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular processes. For instance, some studies suggest that quinoline derivatives may induce apoptosis in cancer cells by affecting cell cycle regulation and apoptosis-related proteins like Caspase and Bcl-2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalysts like EDCI/HOBt or carbodiimides are recommended for amide bond formation . Isolation requires precipitation in cold water followed by recrystallization from ethanol. Purity validation should include HPLC (≥95% purity) and elemental analysis. Melting point consistency (sharp, reproducible) is critical for verifying crystallinity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving tautomeric forms and hydrogen-bonding networks, as demonstrated in structurally analogous 4-hydroxyquinoline-3-carboxamides . Complementary techniques include:

- 1H NMR : To confirm substituent positions (e.g., pyridyl protons at δ 7.2–8.5 ppm).

- IR spectroscopy : Detection of carbonyl (C=O) stretches near 1660–1680 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 338.12) .

Q. What are the solubility profiles of this compound, and how do they impact in vitro assays?

- Methodological Answer : The compound is moderately soluble in DMSO or DMF (10–20 mM stock solutions) but poorly soluble in aqueous buffers. For biological testing, use sonication or co-solvents (e.g., <1% Tween-80) to enhance dispersion. Solubility should be quantified via UV-Vis spectroscopy at λmax (~350 nm) with calibration curves .

Advanced Research Questions

Q. How does polymorphism affect the biological activity of this compound, and how can polymorphic forms be characterized?

- Methodological Answer : Polymorphism in 4-hydroxyquinoline-3-carboxamides can alter bioavailability and receptor binding. To identify polymorphs:

- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition).

- PXRD : Compare diffraction patterns with known forms.

- Solvent-drop grinding : Screen for new polymorphs using solvents of varying polarity .

Q. What role does tautomerism play in the compound’s interaction with biological targets?

- Methodological Answer : The 2-oxo-4-hydroxy tautomer (dominant in crystal structures) may favor hydrogen bonding with enzymes like topoisomerases or kinases. To assess tautomeric effects:

- Computational modeling : DFT calculations to compare tautomer stability.

- Fluorescence quenching : Monitor tautomer-specific interactions with DNA/proteins (e.g., intercalation vs. groove binding) .

Q. How can researchers resolve contradictions in reported IC50 values across cell lines?

- Methodological Answer : Variability may stem from assay conditions (e.g., serum content, incubation time). Standardize protocols:

- Dose-response curves : Use 8–10 concentrations in triplicate.

- Control compounds : Include reference drugs (e.g., doxorubicin) to calibrate sensitivity.

- Mechanistic studies : Combine Western blotting (target protein inhibition) with apoptosis assays (Annexin V/PI) to confirm on-target effects .

Methodological Resources

Q. What analytical pipelines are recommended for studying structure-activity relationships (SAR) in this compound class?

- Answer :

- Synthetic diversification : Introduce substituents at the quinoline C-1 or pyridyl N-positions to probe steric/electronic effects.

- SAR analysis : Correlate logP (HPLC-measured) with cellular permeability.

- Crystallographic databases : Cross-reference with CSD/PDB entries (e.g., CCDC 123456) to identify conserved binding motifs .

Q. How can researchers address discrepancies in solubility data reported in different solvents?

- Answer : Employ the shake-flask method with pH adjustment (2–12) to measure intrinsic solubility. For kinetic solubility, use nephelometry to detect precipitation in PBS. Note that DMSO stock solutions >10 mM may artificially inflate solubility readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.